molecular formula C7H4F2O3 B1593340 2,3-Difluoro-5-hydroxybenzoic acid CAS No. 749230-51-1

2,3-Difluoro-5-hydroxybenzoic acid

Cat. No. B1593340
M. Wt: 174.1 g/mol
InChI Key: UHGVHUUHCKECKJ-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 2,3-difluoro-5-hydroxy-benzoic acid [749230-51-1] (1.00 g, 5.74 mmol; Melford Laboratories Ltd) in DMF (20 mL) was added K2CO3 (1.99 g, 14.4 mmol) and MeI (0.79 mL, 12.6 mmol), followed by stirring at RT overnight. The reaction mixture was diluted with EtOAc, the organics were washed with a saturated aqueous NH4Cl solution (50 mL) and a saturated aqueous NaHCO3 solution, dried (Phase separator) and evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel (c-hexane/EtOAc 3:1) to afford the title compound as a colorless oil. TLC, Rf (c-hexane/EtOAc 3:1)=0.37; MS (LC/MS): 203.0 [M+H]+; tR (HPLC conditions c): 4.72 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8](O)=[CH:7][C:3]=1C(O)=O.[C:13]([O-:16])([O-])=[O:14].[K+].[K+].[CH3:19]I.CN([CH:24]=[O:25])C>CCOC(C)=O>[CH3:19][O:16][C:13](=[O:14])[C:9]1[CH:8]=[C:7]([O:25][CH3:24])[CH:3]=[C:2]([F:1])[C:10]=1[F:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1F)O
Name
Quantity
1.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.79 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organics were washed with a saturated aqueous NH4Cl solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaHCO3 solution, dried (Phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (c-hexane/EtOAc 3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)OC)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.